molecular formula C7H8FNO3S B13253240 4-Fluoro-3-methoxybenzene-1-sulfonamide

4-Fluoro-3-methoxybenzene-1-sulfonamide

Cat. No.: B13253240
M. Wt: 205.21 g/mol
InChI Key: JOLVZSQZSBQYRQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methoxybenzene-1-sulfonamide typically involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

4-Fluoro-3-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom and methoxy group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzene-1-sulfonamide
  • 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide
  • 3-Fluoroanisole

Uniqueness

4-Fluoro-3-methoxybenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group on the benzene ring enhances its lipophilicity and ability to interact with biological targets, making it valuable in medicinal chemistry .

Biological Activity

4-Fluoro-3-methoxybenzene-1-sulfonamide, also known as 4-FBS, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in the fields of antimicrobial, anticancer, and analgesic research. The following sections detail the compound's biological activity, supported by relevant data and case studies.

Antimicrobial Activity

Sulfonamides, including 4-FBS, are known for their antibacterial properties. Research indicates that 4-FBS and its derivatives can inhibit bacterial growth by targeting essential enzymes involved in folate biosynthesis. For example, compounds structurally similar to 4-FBS demonstrated strong binding affinities for dihydropteroate synthase (DHPS), a key enzyme in this pathway.

CompoundBinding Affinity (kcal/mol)Inhibition (%)
4-FBS-8.580.69% (against S. aureus)
4e-9.069.74% (against S. aureus)
4g-8.879.46% (anti-biofilm against K. pneumonia)

These findings suggest that 4-FBS can potentially serve as a lead compound for developing new antibacterial agents targeting DHPS .

Anticancer Activity

The anticancer potential of 4-FBS has been explored through various studies focusing on its ability to induce apoptosis in cancer cell lines. Notably, derivatives of sulfonamides have shown to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

In a study evaluating several sulfonamide derivatives, it was found that compound 4e exhibited an IC50 value of approximately 10.93 nM against CA IX and significantly induced apoptosis in MDA-MB-231 breast cancer cells by increasing annexin V-FITC positivity by 22-fold compared to control .

CompoundIC50 (CA IX)Apoptosis Induction (Fold Increase)
4e10.93 nM22
4g25.06 nMNot specified
4h1.55 μMNot specified

These results indicate that compounds like 4-FBS could be promising candidates for further development as anticancer agents .

Analgesic and Neuropathic Pain Management

Recent studies have highlighted the analgesic effects of 4-FBS, particularly in models of neuropathic pain. It has been shown to reverse mechanical hyperalgesia and allodynia in mice through dual inhibition of alkaline phosphatase and carbonic anhydrase.

In experiments where mice were subjected to acute thermal antinociception tests, administration of 20 mg/kg and 40 mg/kg doses of 4-FBS significantly elevated tail-flick latency times compared to saline controls .

Dose (mg/kg)Tail Flick Latency Increase (s)
SalineBaseline
20+2.5
40+3.0

This suggests that 4-FBS may offer therapeutic benefits for managing pain conditions .

Properties

Molecular Formula

C7H8FNO3S

Molecular Weight

205.21 g/mol

IUPAC Name

4-fluoro-3-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8FNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11)

InChI Key

JOLVZSQZSBQYRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)F

Origin of Product

United States

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